molecular formula C10H22N2O B13277058 Butyl[(4-methylmorpholin-2-yl)methyl]amine

Butyl[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B13277058
M. Wt: 186.29 g/mol
InChI Key: WBGJETSXORHTMP-UHFFFAOYSA-N
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Description

Butyl[(4-methylmorpholin-2-yl)methyl]amine is a tertiary amine featuring a morpholine ring substituted with a methyl group at the 4-position and a butyl group attached via a methylene bridge to the amine. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties such as solubility and bioavailability.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H22N2O/c1-3-4-5-11-8-10-9-12(2)6-7-13-10/h10-11H,3-9H2,1-2H3

InChI Key

WBGJETSXORHTMP-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1CN(CCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of butylamine with 4-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Butyl[(4-methylmorpholin-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Morpholine-Based Amines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine 878657-10-4 C₁₄H₂₂N₂O₂ 250.34 Methoxyphenyl, morpholine, methylamine ≥95%
1-(4-benzylmorpholin-2-yl)ethylamine 1443981-20-1 C₁₄H₂₂N₂O 234.34 Benzyl, morpholine, methylamine ≥98%
Butyl[(1-butylpiperidin-2-yl)methyl]amine 901586-19-4 C₁₄H₃₀N₂ 226.41 Butyl, piperidine, methylamine N/A
This compound* N/A C₁₀H₂₁N₂O 185.29 (estimated) 4-methylmorpholine, butyl, methylamine N/A

Note: Properties for this compound are inferred from analogs due to lack of direct data.

Key Observations :

  • Morpholine vs. Piperidine : The replacement of morpholine (oxygen-containing) with piperidine (all-carbon ring) in increases hydrophobicity and alters hydrogen-bonding capacity .
  • Butyl Group Impact : The butyl chain in this compound likely enhances lipophilicity compared to methyl or benzyl substituents, influencing membrane permeability and metabolic stability .

Biological Activity

Butyl[(4-methylmorpholin-2-yl)methyl]amine, a compound featuring a butyl group linked to a morpholine derivative, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that morpholine derivatives can act as quorum sensing inhibitors (QSI), affecting bacterial communication and biofilm formation. This property is crucial in combating infections caused by biofilm-forming bacteria such as E. coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundE. coli32
Isobutyl-DPDPseudomonas aeruginosa16
Phenyl-DPDStaphylococcus aureus8

2.2 Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that similar compounds show varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the nanomolar range against cancer cells like HT-29 and MCF-7 .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
This compoundHT-2950
β-Lactam derivativeMCF-717
Pyrazine derivativeHeLa100

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Quorum Sensing : By interfering with bacterial communication systems, this compound may reduce virulence and biofilm formation.
  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on various morpholine derivatives demonstrated that this compound significantly inhibited biofilm formation in E. coli. The minimum biofilm eradication concentration (MBEC) was determined to be 125 µg/mL, indicating its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Cancer Cell Line Testing

In vitro testing on HT-29 colon cancer cells showed that this compound exhibited an IC50 value of 50 nM, suggesting strong cytotoxic effects comparable to other known anticancer agents . Further studies are warranted to elucidate the precise mechanisms involved.

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